Cas no 86123-95-7 ((2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid)
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Boc-O-Methyl-D-serine
- (R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
- (2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Boc-D-Ser(Me)-OH
- D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl- (9CI)
- Boc-O-methyl-D-Ser
- N-Boc-O-methyl-D-serine
- D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-
- (R)-2-(tert-Butoxycarbonylamino)-3-methoxypropionic acid
- N-(tert-butoxycarbonyl)-O-methyl-D-serine
- (R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid
- (2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
- N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-serine (ACI)
- (2R)-2-(tert-Butoxycarbonylamino)-3-methoxypropanoic acid
- (2R)-2-[[(tert-Butoxy)carbonyl]amino]-3-methoxypropanoic acid
- N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-serine
- 86123-95-7
- AC-25780
- AKOS016843022
- SW2VTV4J73
- DTXSID70650672
- (2R)-2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoic acid
- (R)-2-TERT-BUTOXYCARBONYLAMINO-3-METHOXY-PROPIONIC ACID
- RFGMSGRWQUMJIR-ZCFIWIBFSA-N
- BCP04715
- DS-11383
- CS-D0906
- EN300-648559
- MFCD08063987
- Q-102739
- SCHEMBL527131
-
- MDL: MFCD08063987
- Inchi: 1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
- InChI Key: RFGMSGRWQUMJIR-ZCFIWIBFSA-N
- SMILES: [C@H](C(=O)O)(COC)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 219.11100
- Monoisotopic Mass: 219.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.9
- XLogP3: 0.4
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Liquid
- Density: 1.149
- Boiling Point: 355.8°C at 760 mmHg
- Flash Point: 169 °C
- Refractive Index: 1.46
- PSA: 84.86000
- LogP: 1.00160
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P280;P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 56482-1/G |
BOC-O-METHYL-D-SERINE |
86123-95-7 | 97% | 1/G |
$16 | 2022-06-01 | |
| AstaTech | 56482-5/G |
BOC-O-METHYL-D-SERINE |
86123-95-7 | 97% | 5/G |
$45 | 2022-06-01 | |
| AstaTech | 56482-25/G |
BOC-O-METHYL-D-SERINE |
86123-95-7 | 97% | 25/G |
$140 | 2022-06-01 | |
| Chemenu | CM119361-50g |
Boc-O-methyl-D-serine |
86123-95-7 | 97% | 50g |
$105 | 2021-06-09 | |
| Fluorochem | 047555-10g |
Boc-o-Methyl-D-serine |
86123-95-7 | 95% | 10g |
£51.00 | 2022-03-01 | |
| Fluorochem | 047555-25g |
Boc-o-Methyl-D-serine |
86123-95-7 | 95% | 25g |
£102.00 | 2022-03-01 | |
| ChemScence | CS-D0906-10g |
D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl- |
86123-95-7 | ≥97.0% | 10g |
$59.0 | 2022-04-26 | |
| ChemScence | CS-D0906-25g |
D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl- |
86123-95-7 | ≥97.0% | 25g |
$121.0 | 2022-04-26 | |
| ChemScence | CS-D0906-100g |
D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl- |
86123-95-7 | ≥97.0% | 100g |
$386.0 | 2022-04-26 | |
| TRC | B667905-10mg |
Boc-O-methyl-D-serine |
86123-95-7 | 10mg |
45.00 | 2021-08-16 |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, 0 - 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 12 h, -5 - 5 °C
1.4 Reagents: Citric acid Solvents: Water ; < pH 3.5
Production Method 2
2.1 Reagents: Sodium hypochlorite , Sodium chlorite Catalysts: Tempo Solvents: Acetonitrile , Water ; 1 h, pH 6.7, 35 °C; 6 h, 35 °C; 35 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
2.3 Reagents: Sodium sulfite Solvents: Water ; < 20 °C; 30 min, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
Production Method 3
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 h, -5 - 5 °C
Production Method 4
Production Method 5
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
1.3 Reagents: Sodium sulfite Solvents: Water ; < 20 °C; 30 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
Production Method 6
1.2 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; rt
Production Method 7
2.1 Reagents: Sodium hydroxide Solvents: Toluene ; 0 - 10 °C; 2 h, 5 - 10 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5 - 4
Production Method 8
2.1 Reagents: Sodium hypochlorite , Sodium chlorite , Monopotassium phosphate Catalysts: Tempo Solvents: Acetonitrile , Water ; 3 h, rt
Production Method 9
1.2 Reagents: Water ; rt
2.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Methanol ; 5 h, rt
3.1 Reagents: Sodium hypochlorite , Sodium chlorite , Monopotassium phosphate Catalysts: Tempo Solvents: Acetonitrile , Water ; 3 h, rt
Production Method 10
1.2 Reagents: Diphenylphosphoryl azide ; 10 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ; 36 h, 60 psi, rt
3.1 Reagents: Sodium hypochlorite , Sodium chlorite Catalysts: Tempo Solvents: Acetonitrile , Water ; 1 h, pH 6.7, 35 °C; 6 h, 35 °C; 35 °C → rt
3.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
3.3 Reagents: Sodium sulfite Solvents: Water ; < 20 °C; 30 min, rt
3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Raw materials
- Di-tert-butyl dicarbonate
- 2-PROPANOL, 1-METHOXY-3-(PHENYLMETHOXY)-, (S)-
- Benzene, [[(2R)-2-azido-3-methoxypropoxy]methyl]-
- D-Serine
- 3-Oxazolidinecarboxylic acid, 4-(methoxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-
- N-Boc-D-Ser(Me)-ol
- (tert-Butoxycarbonyl)-D-serine
- tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Preparation Products
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Suppliers
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
Comprehensive Overview of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid (CAS No. 86123-95-7)
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid (CAS No. 86123-95-7) is a chiral Boc-protected amino acid derivative widely utilized in pharmaceutical synthesis and peptide chemistry. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and methoxypropanoic acid backbone, make it a versatile intermediate for drug discovery and bioconjugation. The compound's R-configuration ensures stereoselectivity in asymmetric synthesis, aligning with the growing demand for enantiopure APIs in modern therapeutics.
In recent years, the interest in Boc-protected amino acids like CAS 86123-95-7 has surged due to their role in peptide-based drug development, particularly for oncology and metabolic disorders. Researchers frequently search for "Boc-amino acid solubility" or "chiral building blocks for peptides," reflecting the compound's relevance in optimizing drug formulations. Its methoxy group enhances stability against enzymatic degradation, a critical factor for oral bioavailability—a hot topic in drug delivery innovation.
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid involves stereocontrolled acylation and carboxyl group activation, processes often queried in academic forums. Its CAS registry (86123-95-7) is essential for regulatory documentation, especially in GMP-compliant manufacturing. The compound’s logP value and hydrogen bonding capacity are also frequently analyzed, as these parameters influence its utility in prodrug design and biomaterial functionalization.
From an industrial perspective, scalability of Boc-protected derivatives remains a key challenge. Searches like "large-scale Boc deprotection" or "green chemistry for amino acid protection" highlight the need for sustainable production methods. CAS 86123-95-7 exemplifies this trend, with its tert-butyl ester group enabling milder deprotection conditions compared to benzyl-based alternatives—a feature praised in environmentally friendly synthesis protocols.
Analytical characterization of this compound typically employs HPLC chiral separation and NMR spectroscopy, techniques central to quality control. Queries such as "NMR peaks for Boc-amino acids" or "HPLC methods for chiral purity" underscore the technical rigor required. The methoxypropanoic acid moiety also facilitates click chemistry applications, bridging its use in bioconjugation and nanoparticle labeling—areas gaining traction in diagnostic imaging.
In conclusion, (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid (CAS 86123-95-7) embodies the intersection of chiral synthesis, peptide engineering, and sustainable chemistry. Its multifaceted applications respond to contemporary demands in precision medicine and material science, making it a compound of enduring scientific and industrial significance.
86123-95-7 ((2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid) Related Products
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